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molecular formula C8H4ClN3 B8351596 2-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1428432-89-6

2-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No. B8351596
M. Wt: 177.59 g/mol
InChI Key: UPFWBEYGWXYZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09351973B2

Procedure details

To a cooled −78° C. solution of the title compound from Example 1 Step A (0.20 g, 0.718 mmol) in tetrahydrofuran (3.59 ml) was added a solution of n-butyllithium in hexane (1.6 M, 0.494 ml, 0.790 mmol). After 5 minutes, p-toluenesulfonyl cyanide (0.169 g, 0.934 mmol) was added, and the resulting reaction mixture was allowed to warm to room temperature. After 18 hours, the mixture was concentrated under reduced pressure. Purification by column chromatography on silica gel (0-30% ethyl acetate in hexanes) provided the title compound: LCMS m/z 177.91 [M+H]+, 179.86 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.47 (d, J=6.9 Hz, 1 H), 7.70 (d, J=9.0 Hz, 1 H), 7.52 (dd, J=8.0, 8.0 Hz, 1 H), 7.26-7.20 (m, 1 H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.494 mL
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
solvent
Reaction Step One
Quantity
0.169 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10](I)=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.C([Li])CCC.CCCCCC.C1(C)C=CC(S([C:32]#[N:33])(=O)=O)=CC=1>O1CCCC1>[Cl:1][C:2]1[C:10]([C:32]#[N:33])=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NN2C(C=CC=C2)=C1I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.494 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
3.59 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.169 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C#N)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (0-30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NN2C(C=CC=C2)=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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